molecular formula C13H16N2O3S B10979347 5-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid

5-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B10979347
M. Wt: 280.34 g/mol
InChI Key: IGAZWUSTMTTZGW-UHFFFAOYSA-N
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Description

5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID is a complex organic compound featuring a thienyl group, a cyano group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a thienyl derivative with a cyano group, followed by the introduction of an amino group and subsequent oxidation to form the carboxylic acid. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.

    Substitution: The thienyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under specific conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thienyl groups, such as 2-aminothiophene or 3-cyanothiophene.

    Cyano Compounds: Molecules like 3-cyanopyridine or 4-cyanobenzoic acid.

    Carboxylic Acids: Similar compounds include 5-oxopentanoic acid or 4-ethyl-5-methyl-2-thiophenecarboxylic acid.

Uniqueness

What sets 5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a cyano group and a thienyl group in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

5-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H16N2O3S/c1-3-9-8(2)19-13(10(9)7-14)15-11(16)5-4-6-12(17)18/h3-6H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

IGAZWUSTMTTZGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CCCC(=O)O)C

Origin of Product

United States

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